molecular formula C13H12N4O5S B2684074 N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide CAS No. 2034620-98-7

N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2684074
CAS No.: 2034620-98-7
M. Wt: 336.32
InChI Key: BINBKGLNWXHHBV-UHFFFAOYSA-N
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Description

N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with hydroxyl and carboxamide groups, along with a phenyl ring bearing an acetamidosulfonyl group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring through cyclization reactions involving appropriate precursors. The hydroxyl and carboxamide groups are introduced via selective functionalization reactions. The phenyl ring with the acetamidosulfonyl group is then attached through coupling reactions, such as Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the nitro group results in amines .

Comparison with Similar Compounds

Uniqueness: N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in diverse chemical reactions makes it a valuable compound in various scientific fields .

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5S/c1-8(18)17-23(21,22)10-4-2-9(3-5-10)16-13(20)11-6-12(19)15-7-14-11/h2-7H,1H3,(H,16,20)(H,17,18)(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINBKGLNWXHHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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